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molecular formula C11H13N3O2 B8791497 3-(2-phenoxyethoxy)-1H-pyrazol-5-amine CAS No. 120259-21-4

3-(2-phenoxyethoxy)-1H-pyrazol-5-amine

Cat. No. B8791497
M. Wt: 219.24 g/mol
InChI Key: KZDSLMWXJMLBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329668B2

Procedure details

A mixture of 2-phenoxyethanol (56.1 g, 406 mmol), 3-amino-1H-pyrazol-5-ol (8.0648 g, 81.4 mmol) and TsOH (30.96 g, 162.8 mmol) was stirred at 130° C. under vacuum for 11 h. After cooled down to room temperature, the solid was washed with MeCN (200 mL), then treated with 6% aqueous NaHCO3 solution (500 mL). The suspension was filtered, and the solid collected was dissolved in EtOAc (100 mL), dried over MgSO4, filtered and concentrated, giving the title compound (5.4734 g, 30.7% yield). ESI m/z=220.19 [(M+1)+; calcd for C11H13N3O2+H: 220.11].
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
8.0648 g
Type
reactant
Reaction Step One
Name
Quantity
30.96 g
Type
reactant
Reaction Step One
Yield
30.7%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:16]=[C:15](O)[NH:14][N:13]=1.CC1C=CC(S(O)(=O)=O)=CC=1>>[O:1]([CH2:8][CH2:9][O:10][C:15]1[CH:16]=[C:12]([NH2:11])[NH:13][N:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
56.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCO
Name
Quantity
8.0648 g
Type
reactant
Smiles
NC1=NNC(=C1)O
Name
Quantity
30.96 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. under vacuum for 11 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
WASH
Type
WASH
Details
the solid was washed with MeCN (200 mL)
ADDITION
Type
ADDITION
Details
treated with 6% aqueous NaHCO3 solution (500 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in EtOAc (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC1=NNC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.4734 g
YIELD: PERCENTYIELD 30.7%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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